![molecular formula C64H94N12O18 B579293 bis[(2S)-2-[[2-[[(2S)-1-[(2R,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate CAS No. 17914-11-3](/img/structure/B579293.png)
bis[(2S)-2-[[2-[[(2S)-1-[(2R,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “bis[(2S)-2-[[2-[[(2S)-1-[(2R,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple chiral centers and functional groups, making it a subject of interest for synthetic chemists and researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of peptide bonds, protection and deprotection of functional groups, and stereoselective reactions to ensure the correct configuration of chiral centers. Typical reagents used in such syntheses might include coupling agents like EDCI or DCC for peptide bond formation, protecting groups like Boc or Fmoc for amino acids, and chiral catalysts for stereoselective reactions.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might involve the use of automated peptide synthesizers, large-scale chromatography for purification, and rigorous quality control measures to ensure consistency.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Potentially at the phenoxazine moiety.
Reduction: Possibly at the carbonyl groups.
Substitution: Likely at the amino groups or the phenoxazine ring.
Common Reagents and Conditions
Oxidation: Reagents like PCC or DMP.
Reduction: Reagents like NaBH4 or LiAlH4.
Substitution: Conditions might include nucleophilic or electrophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a chiral catalyst in asymmetric synthesis.
Biology
In biology, it might serve as a probe for studying enzyme-substrate interactions or as a ligand in receptor binding studies.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.
Industry
In industry, it might find applications in the development of new materials or as a component in specialized chemical processes.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it might inhibit an enzyme by binding to its active site or modulate a receptor by interacting with its binding domain. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Peptides: Similar in terms of peptide bonds and chiral centers.
Phenoxazines: Similar in terms of the phenoxazine moiety.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups and chiral centers, which might confer unique biological or chemical properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
17914-11-3 |
|---|---|
Molekularformel |
C64H94N12O18 |
Molekulargewicht |
1319.522 |
IUPAC-Name |
bis[(2S)-2-[[2-[[(2S)-1-[(2R,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate |
InChI |
InChI=1S/C64H94N12O18/c1-17-31(7)46(69-55(82)43(65)35(11)77)59(86)75-25-19-21-38(75)57(84)71(13)27-40(79)73(15)50(29(3)4)63(90)93-61(88)37-24-23-33(9)53-48(37)68-49-42(45(67)52(81)34(10)54(49)92-53)62(89)94-64(91)51(30(5)6)74(16)41(80)28-72(14)58(85)39-22-20-26-76(39)60(87)47(32(8)18-2)70-56(83)44(66)36(12)78/h23-24,29-32,35-36,38-39,43-44,46-47,50-51,77-78H,17-22,25-28,65-67H2,1-16H3,(H,69,82)(H,70,83)/t31-,32-,35+,36+,38-,39-,43-,44-,46+,47+,50-,51-/m0/s1 |
InChI-Schlüssel |
SFKKCLFOTXXBEJ-CXJBVFDYSA-N |
SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)N(C)CC(=O)N(C)C(C(C)C)C(=O)OC(=O)C2=C3C(=C(C=C2)C)OC4=C(C(=O)C(=C(C4=N3)C(=O)OC(=O)C(C(C)C)N(C)C(=O)CN(C)C(=O)C5CCCN5C(=O)C(C(C)CC)NC(=O)C(C(C)O)N)N)C)NC(=O)C(C(C)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dihydroxyphenylalanine, L-3,4-[ring 2,5,6-3H]](/img/structure/B579212.png)
![5,6,7,8-Tetrahydrotetrazolo[1,5-A]pyrazine](/img/structure/B579213.png)
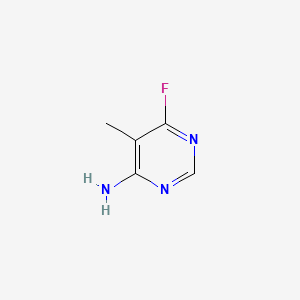

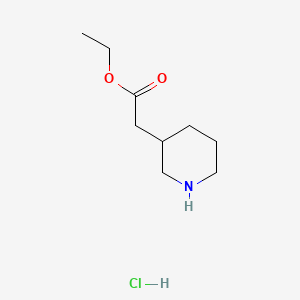
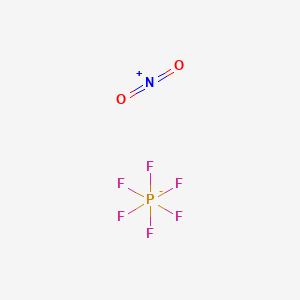
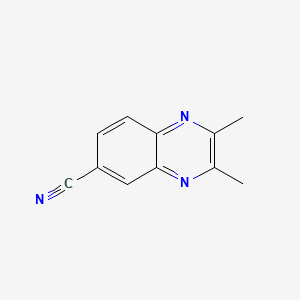

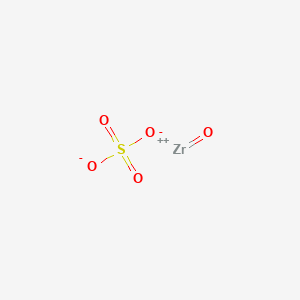

![5H-Pyrimido[4,5-b]azepine](/img/structure/B579230.png)
![(1R,12S,16S)-16-ethyl-11,15-dimethyl-9,15-diazatetracyclo[10.3.1.02,10.03,8]hexadeca-2(10),3,5,7-tetraene](/img/structure/B579231.png)
![[(E)-2-[oxido(propan-2-yloxy)phosphaniumyl]ethenyl]benzene](/img/structure/B579232.png)
![[[4-(Acetylamino)phenyl]methyl]penicillin](/img/structure/B579233.png)
